N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 3,4-dimethoxyphenyl substituent and a 3-methylbutanamido side chain. Benzofuran scaffolds are known for their bioactivity, often serving as core structures in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions . The 3,4-dimethoxyphenyl group may enhance solubility and modulate electronic properties, while the 3-methylbutanamido moiety could influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)11-19(25)24-20-15-7-5-6-8-16(15)29-21(20)22(26)23-14-9-10-17(27-3)18(12-14)28-4/h5-10,12-13H,11H2,1-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRYMKOWXNCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents such as dimethoxybenzene and suitable catalysts.
Attachment of the Methylbutanamido Side Chain: The methylbutanamido side chain is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s benzofuran-carboxamide hybrid distinguishes it from simpler benzamides (e.g., ) and isobenzofurans (e.g., ).
Substituent Effects: The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in and the trifluoromethyl group in flutolanil . This difference may influence solubility and receptor interactions. The 3-methylbutanamido side chain introduces branched aliphatic hydrophobicity, unlike the polar hydroxy-dimethylethyl group in or the dimethylaminopropyl group in .
Physicochemical Properties
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A benzofuran core.
- A dimethoxy-substituted phenyl group .
- An amide linkage connecting a side chain derived from 3-methylbutanamide.
This unique structural arrangement contributes to its distinct pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The primary areas of interest for this compound are:
- Antitumor Activity : Studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cells. For example, compounds similar to this one have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrating significant cytotoxic effects in vitro .
- Antimicrobial Activity : There is evidence suggesting that benzofuran derivatives possess antibacterial properties against various strains of bacteria, including E. coli and S. aureus.
Antitumor Studies
In a study evaluating the antitumor potential of related compounds, the following results were observed:
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | A549 | 8.5 ± 0.5 | Effective in 2D assays |
| This compound | HCC827 | 6.0 ± 0.4 | Higher efficacy compared to standard drugs |
| This compound | NCI-H358 | 7.0 ± 0.6 | Moderate selectivity for cancer cells |
These findings indicate that the compound exhibits strong antitumor activity with lower cytotoxicity towards normal cells at effective doses.
Antimicrobial Studies
The antimicrobial activity was assessed using standard methods against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | Strong |
These results suggest that the compound has potential as an antimicrobial agent, particularly against S. aureus.
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, which may disrupt replication and transcription processes essential for cancer cell survival .
Case Studies
Several case studies highlight the therapeutic potential of benzofuran derivatives:
- Study on Lung Cancer Cells : In vitro assays demonstrated that the compound significantly inhibited cell growth in A549 and HCC827 cell lines compared to controls.
- Antibacterial Efficacy : Clinical strains of S. aureus were tested against various concentrations of the compound, showing promising results that warrant further investigation in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
